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Compound of Interest

Compound Name: 1,1-Dimethoxyoctane

Cat. No.: B154995

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1-
dimethoxyoctane, a valuable acetal in organic synthesis and various industrial applications.
This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis. The
information herein is intended to support researchers and professionals in the fields of
chemistry and drug development in the identification, characterization, and utilization of this
compound.

Spectroscopic Data

The following sections present the key spectroscopic data for 1,1-dimethoxyoctane. The data
is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data provide detailed information about the hydrogen and
carbon framework of 1,1-dimethoxyoctane.

H NMR Spectroscopic Data

Note: Specific, experimentally verified high-resolution H NMR data for 1,1-dimethoxyoctane
Is not readily available in public domains. The data presented below is based on predicted
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values and typical chemical shifts for similar structural motifs.

Chemical Shift (6, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
-CH(OCH3)2 43-45 Triplet ~5.5
-OCHs 3.2-34 Singlet N/A
-CH2-CH(O)2 1.5-1.7 Multiplet
-(CH2)s- 12-14 Multiplet
-CHs 0.8-0.9 Triplet ~7.0

13C NMR Spectroscopic Data

Note: As with 1H NMR, the specific 13C NMR data is based on predictive models and known
chemical shift ranges for analogous structures.

Carbon Chemical Shift (6, ppm)
-CH(OCHs)2 102 - 104

-OCHs 52 -54

-CH2-CH(O): 33-35

-(CHz2)s- 22-32

-CHs 13-15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,1-dimethoxyoctane is characterized by the presence of C-O and C-H bonds.
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Wavenumber (cm~?) Intensity Bond Vibration
2950 - 2850 Strong C-H stretch (alkane)
1470 - 1450 Medium C-H bend (alkane)
1150 - 1050 Strong C-O stretch (acetal)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 1,1-dimethoxyoctane would show the molecular ion
peak and characteristic fragment ions.

m/z Relative Intensity (%) Fragment lon

174 Low [M]* (Molecular lon)
143 Moderate [M - OCHs]*

75 High [CH(OCHs3)2]*

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1,1-
dimethoxyoctane and the acquisition of its spectroscopic data.

Synthesis of 1,1-Dimethoxyoctane

This protocol describes the synthesis of 1,1-dimethoxyoctane from octanal and methanol
using an acid catalyst.

Materials:
e QOctanal
e Methanol (anhydrous)

o Amberlyst-15 ion-exchange resin (acidic catalyst)
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Anhydrous sodium sulfate

Diethyl ether

Saturated aqueous sodium bicarbonate solution
Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add octanal (1 equivalent) and anhydrous methanol (5 equivalents).

Add Amberlyst-15 resin (10% by weight of octanal).

Stir the reaction mixture at room temperature and monitor the progress by thin-layer
chromatography (TLC) or gas chromatography (GC).

Upon completion of the reaction (typically after 2-4 hours), filter off the Amberlyst-15 resin
and wash it with a small amount of diethyl ether.

Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium
bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using
a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure to yield
pure 1,1-dimethoxyoctane.
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Spectroscopic Analysis Protocols

The following are general procedures for obtaining the NMR, IR, and MS spectra of 1,1-
dimethoxyoctane.

NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of purified 1,1-dimethoxyoctane in
0.5-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS) as an
internal standard.

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field NMR
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the proton-decoupled 3C NMR spectrum on the same
instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy:

o Sample Preparation: Place a drop of neat liquid 1,1-dimethoxyoctane between two
potassium bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin film.

o Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer over the range of 4000-400 cm~1. Acquire a background spectrum of the clean
salt plates prior to running the sample.

Mass Spectrometry:

o Sample Introduction: Introduce a dilute solution of 1,1-dimethoxyoctane in a volatile organic
solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, a
GC column suitable for separating volatile organic compounds should be used.

¢ lonization: Use electron ionization (El) at 70 eV.

o Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of
approximately 40-200 amu.
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Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 1,1-dimethoxyoctane.

Workflow for Synthesis and Spectroscopic Analysis of 1,1-Dimethoxyoctane
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Caption: Synthesis and Spectroscopic Analysis Workflow.

¢ To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1,1-
Dimethoxyoctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154995#1-1-dimethoxyoctane-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b154995?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

